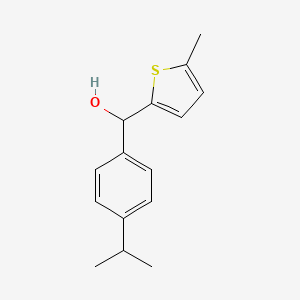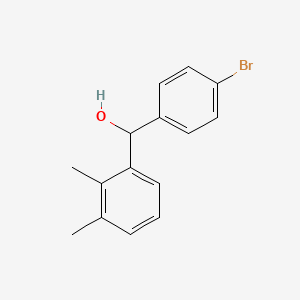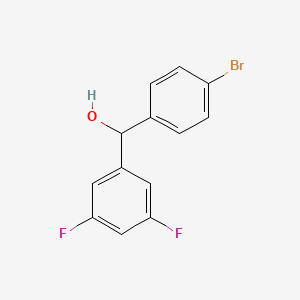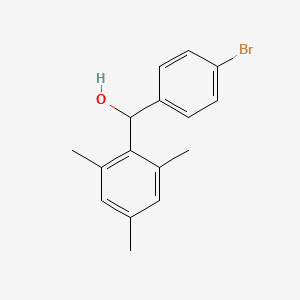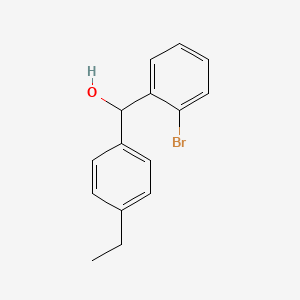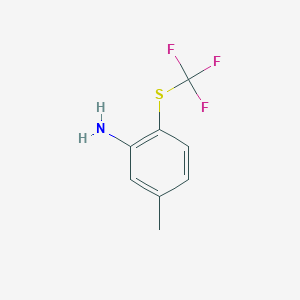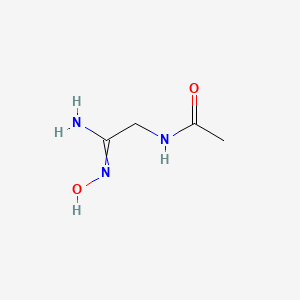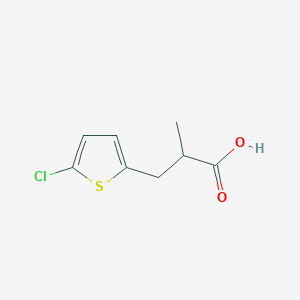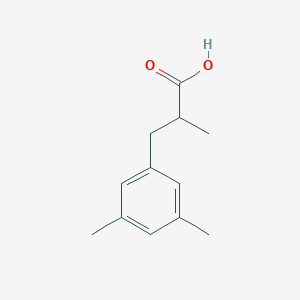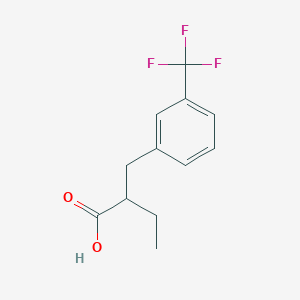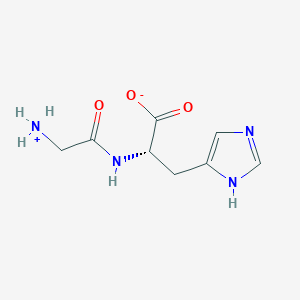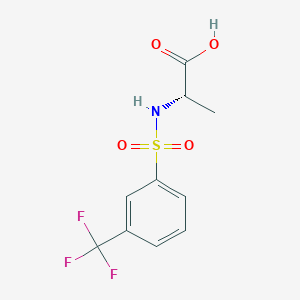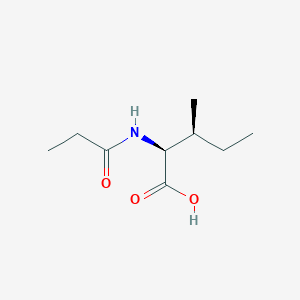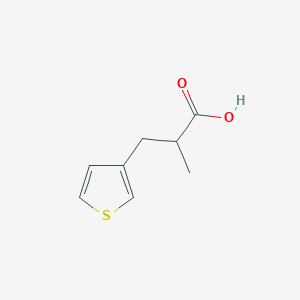
2-Methyl-3-(thiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(thiophen-3-yl)propanoic acid is an organic compound featuring a thiophene ring substituted at the 3-position with a propanoic acid chain, which itself is substituted at the 2-position with a methyl group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of 3-bromothiophene with magnesium in dry ether to form the Grignard reagent, which is then reacted with methyl acrylate to yield this compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of thiophene with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be synthesized via catalytic hydrogenation of 2-methyl-3-(thiophen-3-yl)propenoic acid using palladium on carbon as a catalyst under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as nitration and halogenation, using reagents like nitric acid and halogens respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated thiophenes.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory and analgesic properties.
Industry:
Material Science: Used in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-Methyl-3-(thiophen-3-yl)propanoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds, influencing molecular pathways.
Comparison with Similar Compounds
3-(Thiophen-3-yl)propanoic acid: Lacks the methyl group at the 2-position, resulting in different reactivity and properties.
2-Methyl-3-(thiophen-2-yl)propanoic acid: The thiophene ring is substituted at the 2-position instead of the 3-position, affecting its electronic properties and reactivity.
Uniqueness:
- The presence of the methyl group at the 2-position in 2-Methyl-3-(thiophen-3-yl)propanoic acid provides steric hindrance and electronic effects that can influence its reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
2-methyl-3-thiophen-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-3,5-6H,4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYPHKVAJKRRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

